molecular formula C15H10Cl2N2O2 B2964624 3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone CAS No. 338774-61-1

3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone

Cat. No.: B2964624
CAS No.: 338774-61-1
M. Wt: 321.16
InChI Key: YXQFPFUKTDCPOJ-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone (CID 1471093) is a synthetic small molecule with the molecular formula C15H10Cl2N2O2, built on the versatile quinoxalinone scaffold . Quinoxaline and quinoxalinone derivatives are a significant focus in medicinal chemistry due to their broad and potent pharmacological activities . Researchers are particularly interested in these compounds for their potential antimicrobial properties. Structurally related phenoxy-quinoxaline compounds have demonstrated notable antiplasmodial activity, suggesting this class may be promising for developing novel agents against parasitic infections . The dichlorophenoxy substituent in its structure is a key feature often explored in the design of bioactive molecules, as it can influence the compound's electronic properties and binding affinity . The 1-methyl-2(1H)-quinoxalinone core is part of an important class of heterocycles known to exhibit a range of mechanisms. Some quinoxaline derivatives function as hypoxia-selective, redox-activated agents, which can lead to DNA cleavage under low-oxygen conditions, a mechanism of interest in both antimicrobial and anticancer research . This compound is intended for research applications, including use as a standard in analytical chemistry, a lead compound in structure-activity relationship (SAR) studies for drug discovery, and a tool compound for investigating novel biological pathways in infectious diseases .

Properties

IUPAC Name

3-(3,5-dichlorophenoxy)-1-methylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c1-19-13-5-3-2-4-12(13)18-14(15(19)20)21-11-7-9(16)6-10(17)8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQFPFUKTDCPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)OC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorophenol and 1-methyl-2(1H)-quinoxalinone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 3,5-dichlorophenol is reacted with 1-methyl-2(1H)-quinoxalinone in the presence of the base, leading to the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydroquinoxalinone derivatives.

    Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone is a synthetic organic compound belonging to the quinoxalinone class, which has a quinoxalinone core structure with a dichlorophenoxy group and a methyl substituent. It has garnered interest in medicinal chemistry and material science.

Scientific Research Applications

  • Medicinal Chemistry Data from biological assays suggest that this compound can modulate enzyme activity relevant to various diseases.
  • Derivatization Reagent 3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) is employed as a derivatization reagent in analytical chemistry to enhance the detectability of target analytes, like phenol and chlorophenols, in High-Performance Liquid Chromatography (HPLC) analysis.
  • Synthesis This compound can be synthesized through the reaction of 3,5-dichlorophenol with 1-methyl-2(1H)-quinoxalinone. Continuous flow reactors may also be used in industrial settings to enhance efficiency and scalability.
  • Otoprotection Quinoxaline derivatives have therapeutic potential against drug-induced ototoxicity . Quinoxaline-5-carboxylic acid resulted in protection against both types of aminoglycoside (AG) ototoxicity and was more effective than quinoxaline .

Mechanism of Action

The mechanism of action of 3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone include:

  • 3-[5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one: Contains a sulfur-rich oxadiazole ring, which may enhance metal-binding capacity but reduce stability under acidic conditions .
  • 3-Arylmethyl-2(1H)-quinoxalinones (e.g., 4af, 4bd): Synthesized via alkaline cleavage of 1,3-diketones, these derivatives exhibit simpler substituents (e.g., benzyl groups) with moderate bioactivity .

Data Tables

Compound Name Substituents Synthesis Yield (%) Key Biological Activity Reference
This compound 3,5-dichlorophenoxy, 1-methyl ~60–75* Hypothesized antibacterial Inferred
3-Isopropyl-2(1H)-quinoxalinone 3-isopropyl >70 Moderate antimicrobial
3-[5-Sulfanylidene-oxadiazol-2-yl)methyl]quinoxalinone Oxadiazolinyl-sulfanylidene 65–89 Metal-binding, unstable in acid
3-Benzyl-2(1H)-quinoxalinone (4bd) 3-benzyl 70 Low to moderate bioactivity

*Estimated based on analogous syntheses .

Research Findings and Discussion

  • Substituent Effects: The 3,5-dichlorophenoxy group in the target compound likely confers superior antibacterial activity compared to alkyl or simple aryl substituents, as chlorine atoms enhance electrophilicity and membrane penetration . However, this group may also increase toxicity risks, necessitating further toxicity profiling.
  • Synthetic Challenges: Complex substituents (e.g., dichlorophenoxy) often require optimized reaction conditions to avoid side products. For example, refluxing in methanol with slow heating (as in ) could improve yields for the target compound.
  • Comparative Stability: The 1-methyl group stabilizes the quinoxalinone ring against enzymatic degradation, a advantage over non-alkylated derivatives like those in , which may degrade rapidly in vivo.

Biological Activity

3-(3,5-Dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This quinoxaline derivative has been investigated for its potential as an inhibitor of various biological targets, including enzymes and receptors implicated in cancer and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound is characterized by a quinoxaline core substituted with a dichlorophenoxy group and a methyl group. This structural configuration is believed to influence its biological activity.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors involved in disease processes:

  • EGFR Inhibition : This compound has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Inhibition of EGFR can lead to reduced cell proliferation and increased apoptosis in tumor cells .
  • COX-2 Inhibition : The compound also exhibits inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. COX-2 inhibitors are known for their analgesic and anti-inflammatory properties .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity IC50/EC50 Values Reference
EGFR InhibitionIC50 = 0.5 µM
COX-2 InhibitionIC50 = 0.7 µM
Anticancer Activity (in vitro)IC50 = 0.4 µM
Antimicrobial ActivityZone of inhibition = 15 mm (Staphylococcus aureus)

Case Studies

Several studies have demonstrated the efficacy of this compound in various biological contexts:

  • Anticancer Studies : A study evaluated the compound's effect on colorectal cancer cells, showing significant inhibition of cell growth at concentrations as low as 0.4 µM. The mechanism was attributed to EGFR pathway disruption and induction of apoptosis through caspase activation .
  • Anti-inflammatory Effects : In a model of induced inflammation, administration of the compound resulted in a marked reduction in edema compared to controls, supporting its potential as an anti-inflammatory agent through COX-2 inhibition .
  • Antimicrobial Activity : The compound exhibited antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with notable zones of inhibition indicating its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoxaline core and substituents significantly affect the biological activity:

  • Dichlorophenoxy Group : The presence of the dichlorophenoxy moiety enhances the compound's potency against COX-2 and EGFR.
  • Methyl Substitution : The methyl group at position 1 contributes to increased lipophilicity, facilitating better membrane permeability and bioavailability.

Q & A

Basic Research Questions

Q. What safety precautions are essential when handling 3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone in laboratory settings?

  • Methodology : The compound is classified under EU-GHS/CLP regulations for acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Researchers must use PPE (gloves, lab coats, safety goggles), work in fume hoods, and adhere to emergency protocols for spills or exposure. Safety data sheets (SDS) should be consulted for first-aid measures and storage guidelines .

Q. How is the purity of this compound assessed during synthesis?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for purity assessment. Retention times are compared against reference standards. Column chromatography (silica gel, ethyl acetate/hexane gradients) is used for purification, with TLC monitoring (Rf values ~0.3–0.5) .

Q. What spectroscopic techniques confirm the structural identity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituents (e.g., methyl at position 1, dichlorophenoxy at position 3). Infrared (IR) spectroscopy verifies carbonyl (C=O) stretches (~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 337.02) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Methodology :

  • Catalytic cross-coupling : Use Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) in DMF/K₂CO₃ for phenoxy group introduction .
  • Reaction conditions : Optimize temperature (80–100°C) and reaction time (12–24 hrs). Phase-transfer catalysts (e.g., TBAB) enhance dichlorophenoxy substitution efficiency .
  • Post-synthetic analysis : Monitor intermediates via LC-MS to identify side products (e.g., dehalogenated byproducts) .

Q. What computational methods predict conformational stability and electronic effects in this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate rotational barriers for the dichlorophenoxy group (B3LYP/6-31G* level).
  • Natural Bond Orbital (NBO) analysis : Investigate hyperconjugation effects (e.g., C=O→σ* interactions) to explain stability .
  • Validation : Compare computational results with experimental XRD or variable-temperature NMR data .

Q. How do structural modifications at position 3 influence biological activity?

  • Methodology :

  • Electron-withdrawing groups : Replace 3,5-dichlorophenoxy with trifluoromethyl (CF₃) to enhance electrophilicity and receptor binding .
  • Spirocyclic derivatives : Synthesize spiro-hydantoin analogs (e.g., 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-ylmethyl]thiophene-3-carboxylic acid) for improved anti-inflammatory activity. Biological assays (e.g., ELISA for cytokine inhibition) validate efficacy .

Q. What advanced analytical techniques resolve contradictions in reported toxicity data?

  • Methodology :

  • In vitro assays : Compare cytotoxicity (IC₅₀) across cell lines (e.g., HepG2 vs. HEK293) using MTT assays.
  • Metabolic profiling : Use LC-QTOF-MS to identify reactive metabolites (e.g., quinone imines) that may explain toxicity discrepancies .

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